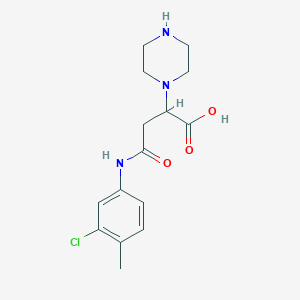

![molecular formula C10H10ClN3O2 B2622146 2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid hydrochloride CAS No. 1989659-13-3](/img/structure/B2622146.png)

2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid hydrochloride” is a derivative of 1H-1,2,3-triazol-1-yl acetic acid . The 1,2,3-triazole ring is a structural fragment that makes compounds attractive for screening for biological activity, as it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .

Synthesis Analysis

A synthetic approach to (1H-1,2,3-triazol-1-yl)acetic acid derivatives involves the reaction of azidoacetamides with β-ketoesters and acetylacetone . This strategy allows the preparation of 1,5-disubstituted 1,2,3-triazoles from available reagents under metal-free conditions . A one-pot protocol for the synthesis of (5-methyl-1H-1,2,3-triazol-1-yl)acetamides derived from N-substituted chloroacetamides has also been developed .Chemical Reactions Analysis

The synthesis of (1H-1,2,3-triazol-1-yl)acetic acids often involves 1,3-dipolar cycloaddition reactions of azides to terminal acetylenes . In a study, the use of Dimroth cyclocondensation of azidoacetic acid derivatives with dicarbonyl compounds was explored for preparing compounds of this type .Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition

The synthesis of novel 1H-1,2,3-triazole analogs (9a–j) via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium led to the discovery of potential carbonic anhydrase-II inhibitors . These compounds were evaluated for their inhibitory activity against the carbonic anhydrase-II enzyme. The presence of a polar group at the 1H-1,2,3-triazole-substituted phenyl ring contributed to their overall activity. Molecular docking studies revealed direct binding with active site residues of the enzyme.

Organic Synthesis and Medicinal Chemistry

1H-1,2,3-triazole molecules play a crucial role in pharmaceuticals and agrochemicals . Their versatile chemistry finds applications in biomedicinal, biochemical, and material sciences . Researchers have demonstrated that 1H-1,2,3-triazole-containing heterocycles exhibit superior carbonic anhydrase inhibition, making them valuable in drug discovery .

Intermediate for Drug and Bioactive Molecule Synthesis

5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: serves as an intermediate in the synthesis of various drug molecules and bioactive compounds . For instance, it can be used in the production of the drug molecule Suvorexant .

Photostabilizers and Dyes

Compounds containing the triazole moiety are widely used in industrial applications , including dyes and photostabilizers . They find use in photographic materials and contribute to the stability of various products .

Corrosion Inhibitors (Copper Alloys)

Triazole derivatives have been explored as corrosion inhibitors for copper alloys . Their ability to protect against corrosion makes them valuable in materials science .

Atom-Economical Synthesis under Flow Conditions

A metal-free process has been developed for the efficient synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid . This continuous, one-pot method is atom economical , highly selective, and environmentally benign, making it a sustainable approach for constructing the triazole ring .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(triazol-1-ylmethyl)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2.ClH/c14-10(15)9-4-2-1-3-8(9)7-13-6-5-11-12-13;/h1-6H,7H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQSCDQMBXSKSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CN=N2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B2622064.png)

![3-amino-1-[(1,4-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]azepan-2-one hydrochloride](/img/structure/B2622068.png)

![6-Cyano-N-[[(2S,3R)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B2622070.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2622074.png)

![(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2622081.png)

![N-[2-[[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2622082.png)